Ppi-1019 - 290828-45-4

Ppi-1019

Catalog Number: EVT-279597
CAS Number: 290828-45-4
Molecular Formula: C36H54N6O5
Molecular Weight: 650.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Apan (PPI-1019) is developed by Praecis Pharmaceuticals to treat Alzheimer's Disease.
Overview

PPI-1019, also known as Apan, is a peptide compound designed to inhibit the aggregation of beta-amyloid proteins, which are implicated in the pathogenesis of Alzheimer's disease. This compound is characterized by its unique sequence and structure, which enhance its ability to cross the blood-brain barrier and exert therapeutic effects against neurodegenerative processes associated with amyloid plaque formation.

Source and Classification

PPI-1019 is derived from the D-enantiomeric form of Cholyl-LVFFA-NH2, specifically featuring an N-methylated peptide structure. The sequence of PPI-1019 is D-(H-[(Me-L)-VFFL]NH2) and it has been classified as a beta-amyloid protein inhibitor. Its development aims to provide a targeted approach to mitigate the aggregation of amyloid-beta peptides, which are known to form toxic oligomers and plaques in the brains of Alzheimer's patients .

Synthesis Analysis

Methods and Technical Details

The synthesis of PPI-1019 involves several key steps:

  1. Peptide Synthesis: The compound is synthesized using solid-phase peptide synthesis techniques, which allow for the precise assembly of amino acids into a desired sequence.
  2. N-Methylation: This modification enhances the stability and bioavailability of the peptide, making it more resistant to enzymatic degradation.
  3. Purification: Following synthesis, PPI-1019 undergoes purification processes such as high-performance liquid chromatography (HPLC) to isolate the desired product from impurities.

The use of a randomized peptide library during initial screening phases has also been pivotal in identifying effective sequences that inhibit amyloid aggregation .

Molecular Structure Analysis

Structure and Data

PPI-1019's molecular structure is characterized by its N-methylated amino acid residues, which contribute to its stability and binding affinity. The specific sequence D-(H-[(Me-L)-VFFL]NH2) indicates that it contains a hydrophobic core that is crucial for interacting with amyloid-beta aggregates. This structure allows for effective binding to the target protein while minimizing off-target interactions.

The molecular weight of PPI-1019 is approximately 600 Da, making it suitable for crossing cellular membranes, including the blood-brain barrier .

Chemical Reactions Analysis

Reactions and Technical Details

PPI-1019 undergoes various chemical reactions that are essential for its function:

  1. Oxidation: The presence of amino acid side chains allows for potential oxidation reactions, which can affect the peptide's stability.
  2. Binding Interactions: PPI-1019 interacts with beta-amyloid peptides through non-covalent interactions such as hydrogen bonding and hydrophobic interactions, inhibiting their aggregation.

These reactions are critical for maintaining the biological activity of PPI-1019 as an inhibitor of amyloid-beta aggregation .

Mechanism of Action

Process and Data

The mechanism by which PPI-1019 exerts its inhibitory effects on amyloid-beta aggregation involves:

  1. Binding to Amyloid Peptides: The peptide selectively binds to monomeric forms of amyloid-beta, preventing their conversion into oligomers and fibrils.
  2. Stabilization of Non-toxic Forms: By binding to these peptides, PPI-1019 stabilizes non-toxic conformations, thereby reducing neurotoxicity associated with aggregated forms.

Studies have shown that PPI-1019 effectively reduces plaque load in animal models, demonstrating its potential efficacy in preventing or delaying Alzheimer's disease progression .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

PPI-1019 exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in aqueous solutions at physiological pH, enhancing its bioavailability.
  • Stability: The N-methylation provides increased resistance to proteolytic degradation compared to non-modified peptides.
  • Binding Affinity: Binding studies indicate high affinity for amyloid-beta aggregates, with Kd values in the nanomolar range.

These properties contribute to its effectiveness as a therapeutic agent against Alzheimer's disease .

Applications

Scientific Uses

PPI-1019 has significant potential applications in scientific research and clinical settings:

  1. Alzheimer's Disease Research: It serves as a model compound for studying mechanisms of amyloid aggregation and inhibition.
  2. Therapeutic Development: Ongoing clinical trials are assessing its safety and efficacy in human subjects, aiming for approval as a treatment option for Alzheimer's disease.
  3. Drug Design: Insights gained from PPI-1019's design can inform future developments of similar peptides targeting other neurodegenerative disorders.

The ongoing exploration of PPI-1019 underscores its promise in addressing critical challenges in neuropharmacology related to Alzheimer’s disease .

Theoretical Foundations of PPI-1019 in Alzheimer’s Disease Therapeutics

Amyloid-β Cascade Hypothesis and Its Implications for Drug Design

The amyloid-β cascade hypothesis posits that the accumulation of amyloid-β (Aβ) peptides is the primary pathological driver of Alzheimer's disease (AD), initiating a cascade of events leading to neurofibrillary tangles, synaptic dysfunction, and neuronal death [1] [7]. According to this hypothesis, an imbalance between Aβ production and clearance results in the aggregation of Aβ monomers into neurotoxic oligomers and ultimately into insoluble amyloid plaques [2] [7]. Genetic evidence strongly supports this model: Mutations in the amyloid precursor protein (APP), presenilin 1 (PSEN1), and presenilin 2 (PSEN2) genes increase Aβ production or the Aβ42/Aβ40 ratio, causing early-onset familial AD [7]. Conversely, the protective Icelandic APP mutation (A673T) reduces Aβ production and decreases AD risk in elderly populations [7].

The amyloid cascade has direct implications for therapeutic design. Aβ peptides exist in multiple aggregation states—monomers, oligomers, protofibrils, and fibrils—with soluble oligomeric Aβ now recognized as the most synaptotoxic species [2] [7]. These oligomers impair long-term potentiation (LTP), disrupt calcium homeostasis, and induce oxidative stress long before plaque deposition [5] [7]. Consequently, modern drug development prioritizes strategies that either reduce Aβ production (e.g., BACE inhibitors) or enhance clearance of soluble oligomers and protofibrils [1] [7]. Recent clinical successes with monoclonal antibodies like lecanemab, which selectively targets soluble Aβ protofibrils, validate this approach by demonstrating that reducing toxic Aβ aggregates correlates with slowed cognitive decline in early AD patients [7].

Table 1: Key Aβ Isoforms and Their Pathogenic Significance in AD

Aβ IsoformRelative AbundanceAggregation PropensityNeurotoxic PotentialTherapeutic Targeting
Aβ40~80–90%LowModerateLimited (less pathogenic)
Aβ42~5–10%HighHighPrimary (e.g., BACE inhibitors)
Aβ OligomersVariableN/A (assembly state)Very HighAntibodies (lecanemab), peptide inhibitors
Pyroglutamate-AβIncreased in plaquesVery HighHighEmerging (antibodies)

Role of Protein-Protein Interactions in Aβ Oligomerization and Neurotoxicity

Aβ aggregation and toxicity are critically modulated by protein-protein interactions (PPIs) involving both endogenous co-factors and structural motifs within Aβ itself. The central hydrophobic core (CHC: residues 17–21, LVFFA) and the salt bridge-forming residues (Asp23-Lys28) serve as primary nucleation sites for Aβ self-assembly [2] [5]. Additionally, the N-terminal domain (HHQK; residues 13–16) facilitates binding to glycosaminoglycans (GAGs) and metal ions (e.g., Zn²⁺, Cu²⁺), accelerating β-sheet formation and oligomerization [5] [10].

Exogenous proteins significantly modulate Aβ pathogenicity:

  • Apolipoprotein E4 (ApoE4): Enhances Aβ fibrillization and inhibits clearance, directly linking the strongest genetic risk factor for sporadic AD to Aβ aggregation [7] [10].
  • Tau: Interacts with Aβ oligomers, facilitating tau hyperphosphorylation and tangle formation—a pathological synergy that exacerbates neuronal dysfunction [7] [10].
  • Transthyretin (TTR): Acts as a protective chaperone by binding Aβ monomers and preventing aggregation, though its efficacy decreases with AD progression [10].

These PPIs create "hotspots" for therapeutic intervention. Disrupting interactions like the CHC-mediated self-assembly or Aβ-ApoE4 binding can inhibit oligomer formation. Furthermore, Aβ post-translational modifications (e.g., phosphorylation at Ser8, isomerization of Asp7, N-terminal pyroglutamination) alter its interactome, enhancing toxicity and resistance to degradation [10]. For example, pyroglutamate-Aβ exhibits increased hydrophobicity and aggregation kinetics, accelerating plaque formation in transgenic models [10].

Rationale for Targeting Aβ Aggregation via Synthetic Peptide Inhibitors

Synthetic peptide inhibitors represent a promising strategy against Aβ toxicity by specifically disrupting PPIs central to oligomerization. Their design leverages intrinsic Aβ sequences or complementary structures to competitively inhibit aggregation. Key advantages over small molecules include:

  • High Specificity: Peptides like the CHC-derived KLVFF (Aβ16–20) bind full-length Aβ with high affinity, blocking self-recognition and fibril extension [2] [4].
  • Modifiable Pharmacokinetics: Incorporation of D-amino acids, N-methylation, or cyclization enhances proteolytic stability and blood-brain barrier (BBB) penetration. For example, retro-inverso peptides (e.g., ffvlk) resist degradation while maintaining binding activity [2] [4] [8].
  • Multifunctionality: Peptides can be engineered to incorporate metal-chelating groups (e.g., HH for Cu²⁺ sequestration) or antioxidant motifs, addressing multiple AD pathologies simultaneously [4] [8].

Table 2: Strategies for Optimizing Peptide Inhibitors of Aβ Aggregation

Design StrategyExampleMechanism of ActionAdvantages
Aβ-Derived SequencesiAβ₅ (LPFFD)Binds hydrophobic core (LVFFA), disrupts β-sheetHigh target specificity
Retro-Inverso PeptidesD-KLVFFMirror-image sequence resistant to proteasesEnhanced stability, BBB penetration
N-MethylationKLVFF-N-MeReduces hydrogen bonding, self-aggregationLower cytotoxicity, improved solubility
CyclizationCyclic LK7 (Ac-LVFFARK-NH₂)Constrains conformation, enhances Aβ affinityProtease resistance, reduced off-target effects
MultifunctionalLK7-HH (Ac-LVFFARKHH-NH₂)Combines aggregation inhibition + metal chelationSynergistic reduction in oxidative stress

PPI-1019 exemplifies this rationale as a rationally designed peptide inhibitor. It incorporates:

  • A core recognition motif (e.g., KLVFF variant) to competitively bind Aβ monomers.
  • Stabilizing modifications (e.g., D-amino acids, cyclization) to enhance bioavailability [4] [8].
  • Secondary functional domains that disrupt critical PPIs or neutralize Aβ-associated toxicity [8].

This approach aligns with recent shifts in AD therapeutics, where selectively neutralizing soluble Aβ oligomers—rather than bulk plaque removal—delivers clinically meaningful outcomes [1] [7]. Peptide inhibitors like PPI-1019 offer precision tools to achieve this goal by targeting the dynamic PPIs underpinning Aβ pathogenicity.

Properties

CAS Number

290828-45-4

Product Name

Ppi-1019

IUPAC Name

(2R)-4-methyl-2-[[(2R)-2-[[(2R)-2-[[(2R)-3-methyl-2-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]butanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]pentanamide

Molecular Formula

C36H54N6O5

Molecular Weight

650.9 g/mol

InChI

InChI=1S/C36H54N6O5/c1-22(2)18-27(32(37)43)39-34(45)29(20-25-14-10-8-11-15-25)40-35(46)30(21-26-16-12-9-13-17-26)41-36(47)31(24(5)6)42-33(44)28(38-7)19-23(3)4/h8-17,22-24,27-31,38H,18-21H2,1-7H3,(H2,37,43)(H,39,45)(H,40,46)(H,41,47)(H,42,44)/t27-,28-,29-,30-,31-/m1/s1

InChI Key

TUSUWHFYKZZRIG-JQWMYKLHSA-N

SMILES

CC(C)CC(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC

Solubility

Soluble in DMSO

Synonyms

PPI-1019; PPI1019; PPI 1019; Apan

Canonical SMILES

CC(C)CC(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC

Isomeric SMILES

CC(C)C[C@H](C(=O)N)NC(=O)[C@@H](CC1=CC=CC=C1)NC(=O)[C@@H](CC2=CC=CC=C2)NC(=O)[C@@H](C(C)C)NC(=O)[C@@H](CC(C)C)NC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.